![molecular formula C12H10ClNO2 B6367839 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-73-9](/img/structure/B6367839.png)
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine (5-CMP-2-H) is a synthetic compound that has been used in various scientific research applications. It is a member of the hydroxypyridine family and is characterized by its unique chemical structure. 5-CMP-2-H has been utilized in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 3-chloro-4-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.
Starting Materials
3-chloro-4-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent
Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to yield the final product, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine.
Mechanism Of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% is still not entirely understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% binds to certain proteins, which then leads to the inhibition of certain enzymes. This inhibition of enzymes can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% are still being studied. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% can affect the metabolism of certain drugs, as well as the regulation of gene expression. Additionally, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% can affect the development of certain neurodegenerative diseases, such as Alzheimer’s disease, and can also affect the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its relatively simple synthesis, its ability to inhibit certain enzymes, and its ability to affect the metabolism of certain drugs. The disadvantages of using 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its relatively low purity (95%) and the fact that its mechanism of action is still not entirely understood.
Future Directions
The future directions for 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted into the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% and its potential use in drug design and development. Finally, further research should be conducted into the potential use of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications. It has been utilized in the synthesis of various organic compounds and in the study of enzyme inhibition. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been utilized in the study of drug metabolism, cell signaling, and the regulation of gene expression. Furthermore, it has been utilized in the study of neurodegenerative diseases, cancer, and the development of new drugs.
properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMTQINLZCAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682998 | |
Record name | 5-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-73-9 | |
Record name | 5-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.